4-羟基-2-氨基苯并恶唑

描述

Synthesis Analysis

While specific synthesis methods for 4-Hydroxy-2-aminobenzoxazol were not found, benzoxazole analogues have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .Molecular Structure Analysis

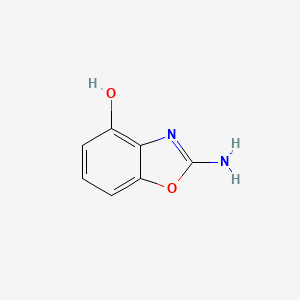

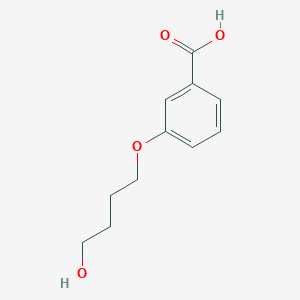

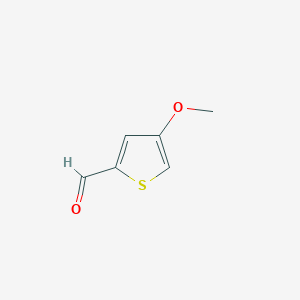

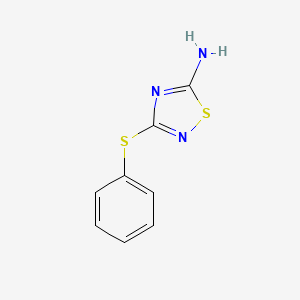

The IUPAC name for 4-Hydroxy-2-aminobenzoxazol is 2-amino-1,3-benzoxazol-4-ol . The InChI code for this compound is 1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H, (H2,8,9) .Physical and Chemical Properties Analysis

4-Hydroxy-2-aminobenzoxazol is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

合成和化学性质

- 2-氨基苯并恶唑的合成: 一项研究报告了通过酸催化环化从 2-羟基-3-硫脲基苯合成 2-氨基苯并恶唑,展示了羟基-氨基苯并恶唑在创建杂环化合物中的化学多功能性(Hae-Young Park Choo 等人,2005)。

- 衍生化增强检测: 对与 4-羟基-2-氨基苯并恶唑密切相关的 4-羟基苯甲酸盐的研究,利用质谱中的衍生化增强检测策略筛选代谢物并分析紫外线辐射对角质形成细胞的影响,表明该化合物与研究皮肤代谢和潜在光毒性有关(Yi-Hsaun Lee 等人,2017)。

生物学应用和机理

- 抗肿瘤活性: 与 4-羟基-2-氨基苯并恶唑结构相似的苯并噻唑已被研究其抗肿瘤特性。探索了抗肿瘤 2-(4-氨基苯基)苯并噻唑的 C 和 N 氧化产物的代谢形成和生物学特性,显示出对人癌细胞系的选择性生长抑制特性,这可能表明相关化合物的潜在癌症治疗应用(E. Kashiyama 等人,1999)。

- 酶活性: 催化 4-氨基苯甲酸(与 4-羟基-2-氨基苯并恶唑相关的化合物)羟基化的酶 4-氨基苯甲酸羟化酶,被研究其特性和潜在应用。这项研究突出了该酶的特异性和在生物技术应用中的潜在用途(H. Tsuji 等人,1986)。

材料科学和工程

- 药物的机械性能: 通过多组分晶体调节药物晶体机械性能的研究,使用与 4-羟基-2-氨基苯并恶唑相关的化合物 4-羟基苯甲酸来改变晶体的机械性能(例如硬度),这可能与固体药物的制剂和开发相关(Palash Sanphui 等人,2015)。

安全和危害

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

未来方向

作用机制

Target of Action

4-Hydroxy-2-aminobenzoxazol is a derivative of benzoxazole, a heterocyclic aromatic compound . The benzoxazole scaffold is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Furthermore, the lipophilic nature of benzoxazoles allows hydrophobic interaction with target proteins .

Biochemical Pathways

Benzoxazole derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Pharmacokinetics

The pharmacokinetic properties of 4-Hydroxy-2-aminobenzoxazol indicate that it has high gastrointestinal absorption .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

It is known that benzoxazole derivatives, which 4-Hydroxy-2-aminobenzoxazol is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery

Cellular Effects

Related compounds such as 4-hydroxy-2-nonenal have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Benzoxazole derivatives have been studied for their various biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory effects, and more

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

It is known that benzoxazole derivatives are synthesized via the shikimate and phenylpropanoid pathways

属性

IUPAC Name |

2-amino-1,3-benzoxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTLRHAWJHOHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3176194.png)

![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)